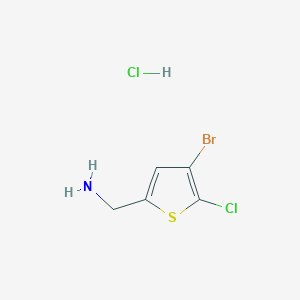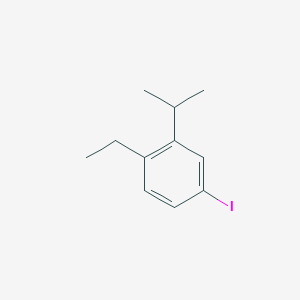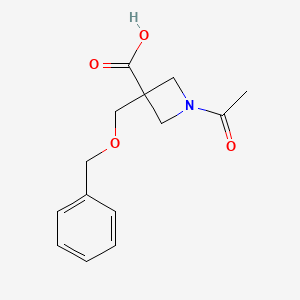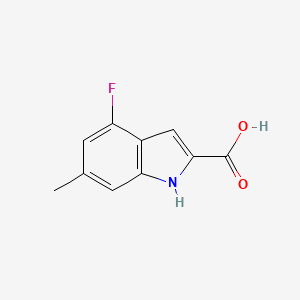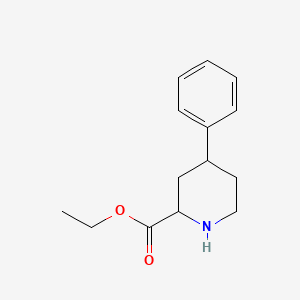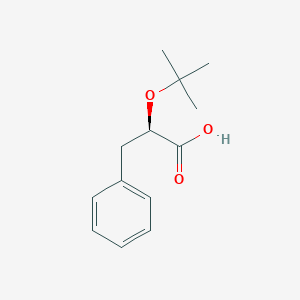
(2R)-2-(tert-butoxy)-3-phenylpropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is an organic compound that features a tert-butoxy group attached to a phenylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred over traditional batch processes due to its versatility and sustainability.
Industrial Production Methods
In industrial settings, the production of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of such systems allows for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized using specific catalysts and conditions.
Reduction: The phenylpropanoic acid backbone can be reduced under appropriate conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used to substitute the tert-butoxy group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Wissenschaftliche Forschungsanwendungen
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R)-2-(tert-butoxy)-3-phenylpropanoic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the phenylpropanoic acid backbone can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is unique due to its specific combination of a tert-butoxy group and a phenylpropanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
DSRAXLWJLVSPSD-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)O[C@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


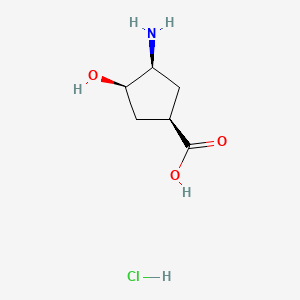
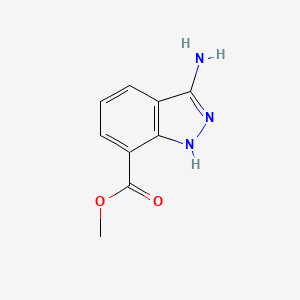
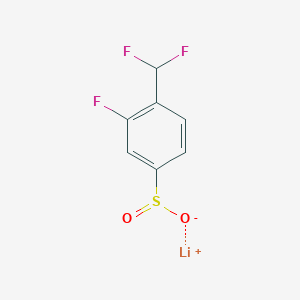
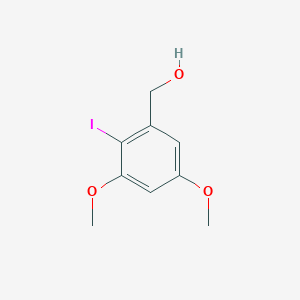
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)

